N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a tetrahydrobenzothienopyrimidine derivative featuring a pyridin-3-ylmethyl substituent at the N4 position of the pyrimidine ring. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-6-13-12(5-1)14-15(19-10-20-16(14)21-13)18-9-11-4-3-7-17-8-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKUMQIGXVCLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine: Mechanism of Action
Target of Action Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in signal transduction pathways and control cellular activities such as division and death.
Mode of Action It can be inferred that the compound interacts with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function.
Biochemical Pathways Tyrosine kinases, which are potential targets of this compound, are involved in numerous cellular pathways, including those regulating cell growth and apoptosis .
Result of Action Similar compounds have been found to cause cell cycle arrest and apoptosis in hela cells in a concentration-dependent manner .
Biological Activity
N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and implications for therapeutic applications.
The molecular formula of N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is C17H19N3S. It has a molecular weight of approximately 297.42 g/mol. The compound features a complex structure that includes a benzothieno-pyrimidine core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3S |
| Molecular Weight | 297.42 g/mol |
| Structure | Benzothieno-Pyrimidine Core |
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzothieno-pyrimidines have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that a related compound selectively inhibited SIRT2 (Sirtuin 2), a protein associated with cancer progression and neurodegenerative diseases. This inhibition led to hyperacetylation of α-tubulin and reduced proliferation in MCF-7 breast cancer cells .
Neuroprotective Effects
The neuroprotective potential of N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine was highlighted in research involving lactacystin-induced neuronal cell death models. The compound demonstrated significant protective effects against neurodegeneration, suggesting its utility in treating conditions like Parkinson's disease .
Antimicrobial Activity
Compounds structurally related to N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine have also been evaluated for antimicrobial properties. For example, studies on thiazolo-pyrimidine derivatives showed effective antibacterial and antifungal activities against various pathogens. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups enhanced antimicrobial efficacy compared to electron-donating groups .
The mechanism underlying the biological activity of this compound may involve modulation of specific signaling pathways and protein interactions. For instance, SIRT2 inhibition has been linked to alterations in cellular metabolism and apoptosis pathways, which could explain the observed anticancer and neuroprotective effects.
Study 1: SIRT2 Inhibition and Cancer Cell Proliferation
A study investigated the effects of a similar compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in significant reductions in cell viability and increased levels of acetylated α-tubulin at concentrations correlating with its IC50 values. This suggests that targeting SIRT2 could be a viable strategy for developing new cancer therapies.
Study 2: Neuroprotection in Parkinson's Disease Models
In another study focused on neuroprotection, the compound was tested in a lactacystin-induced model of neuronal death. Results indicated that it significantly reduced cell death and preserved neuronal function compared to untreated controls. This positions the compound as a candidate for further development in neurodegenerative disease treatments.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Yield : Bulkier or electron-withdrawing groups (e.g., benzenesulphonamide in 5e) often result in higher yields (83%) compared to electron-donating groups (e.g., 4-methoxyphenyl in 5c: 62%) due to improved reaction kinetics .
- Synthetic Flexibility : Alkylation with iodomethane (e.g., compound 10) and nucleophilic substitution with amines (e.g., morpholine in 4a) are common strategies for introducing N4 substituents .
Physical and Spectroscopic Properties
The substituents significantly influence melting points and spectral characteristics:
Table 2: Physical and Analytical Data
Key Observations :
- Aromatic Substituents : Methoxyphenyl derivatives (e.g., 5c) show distinct aromatic proton signals in $ ^1H $-NMR, while alkylated derivatives (e.g., 10) exhibit characteristic singlet peaks for methyl groups .
- Thermal Stability : Higher melting points (e.g., 189–191°C for 10) correlate with increased crystallinity from hydrophobic substituents like methylthio groups .
Key Observations :
- Pyridine Position Matters : Pyridin-4-yl carboxamide (2g) exhibits broader antimicrobial activity than pyridin-2-yl analogs (2h), suggesting steric/electronic effects influence target binding .
- Anticancer Potential: Thiadiazole-substituted derivatives show promising growth inhibition in cancer cell lines, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
